H-Hyp-Bna HCl
Description
Significance of Expanding the Chemical Diversity of Amino acids and Peptides in Chemical Biology and Drug Discovery
The twenty proteinogenic amino acids form the fundamental building blocks of proteins, dictating their structure and function. nih.gov However, the chemical space defined by these canonical amino acids is limited. Expanding this diversity by introducing non-canonical amino acids (ncAAs) and their derivatives offers a powerful strategy to develop novel molecules with tailored properties. bristol.ac.ukthedailyscientist.org These modifications can range from simple alterations to the amino acid side chains to more complex changes in the peptide backbone. bristol.ac.ukuni-due.de
The incorporation of ncAAs can confer a range of desirable attributes to peptides and proteins. thedailyscientist.orgiris-biotech.de For instance, modifying amino acids can enhance the stability of peptides by making them resistant to proteases, thereby prolonging their half-life in biological systems. iris-biotech.de Furthermore, the introduction of unique functional groups can lead to improved binding affinity and selectivity for specific biological targets. iris-biotech.de This enhanced specificity is crucial for developing targeted therapies with reduced off-target effects. The sheer number of possible combinations when using ncAAs allows for the creation of a vast array of molecules with diverse chemical and physical properties. bachem.com
The ability to chemically modify amino acids opens up new avenues for drug discovery, enabling the development of new antibiotics and other therapeutics. bristol.ac.uk By systematically altering the structure of a peptide, researchers can investigate structure-activity relationships (SAR) and optimize the therapeutic potential of a lead compound. iris-biotech.de This approach has been instrumental in the development of peptidomimetics, which are small molecules designed to mimic the structure and function of a natural peptide. wikipedia.org
Overview of Hydroxyproline (B1673980) Derivatives as Versatile Scaffolds in Organic and Medicinal Chemistry
Hydroxyproline, a naturally occurring non-canonical amino acid, is a key component of collagen. britannica.comresearchgate.net Its rigid, five-membered pyrrolidine (B122466) ring makes it an attractive scaffold for the synthesis of conformationally constrained peptide analogs. academie-sciences.frnih.gov The hydroxyl group at the 4-position of the pyrrolidine ring provides a convenient handle for further chemical modification, allowing for the introduction of a wide variety of functional groups. academie-sciences.frrsc.org
The stereochemistry of the hydroxyl group in hydroxyproline derivatives plays a crucial role in determining the conformational preferences of the resulting molecules. rsc.org This conformational control is highly valuable in the design of molecules that can selectively interact with specific biological targets. rsc.org Indeed, hydroxyproline derivatives have been successfully employed as asymmetric organocatalysts and as key components in the development of inhibitors for various enzymes and transporters. nih.govrsc.org
The versatility of hydroxyproline as a scaffold is further highlighted by its use in the synthesis of macrocyclic compounds with potential anti-tumor activity. mdpi.com By incorporating hydroxyproline into a larger ring structure, it is possible to create molecules with unique three-dimensional shapes that can interact with biological targets in novel ways. Furthermore, hydroxyproline-based peptidomimetics have been developed as inhibitors of enzymes such as farnesyltransferase and BACE1, which are implicated in cancer and Alzheimer's disease, respectively. nih.govnih.gov
Contextualization of H-Hyp-betana HCl within the Landscape of Modified Amino Acid Chemistry and Complex Amide Systems
H-Hyp-betana HCl, chemically known as (2S,4R)-4-hydroxy-N-(2-naphthyl)-2-pyrrolidinecarboxamide hydrochloride, is a specific derivative of hydroxyproline. sigmaaldrich.com This compound exemplifies the principles of modified amino acid chemistry by incorporating a bulky, aromatic naphthyl group via an amide linkage to the carboxylic acid function of the hydroxyproline scaffold. The "betana" portion of its name refers to the beta-naphthylamine moiety. chemicalbook.com
The structure of H-Hyp-betana HCl places it within the realm of complex amide systems and peptide mimetics. uni-due.de The amide bond is a fundamental linkage in peptides and proteins, but it can be susceptible to enzymatic cleavage. harvard.edu In H-Hyp-betana HCl, the amide bond connects the hydroxyproline core to the naphthyl group, creating a structure that can be considered a simplified peptidomimetic.
Below is a table summarizing the key chemical information for H-Hyp-betana HCl:
| Property | Value |
| IUPAC Name | (2S,4R)-4-hydroxy-N-(2-naphthyl)-2-pyrrolidinecarboxamide hydrochloride sigmaaldrich.com |
| CAS Number | 201994-57-2 sigmaaldrich.com |
| Molecular Formula | C15H17ClN2O2 sigmaaldrich.com |
| Molecular Weight | 292.76 g/mol sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
| InChI Key | OPKGRHNSTNJAGN-DFQHDRSWSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
201994-57-2 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c18-13-8-14(16-9-13)15(19)17-12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16,18H,8-9H2,(H,17,19);1H |
InChI Key |
OPKGRHNSTNJAGN-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of H Hyp Betana Hcl
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic methods are fundamental in piecing together the molecular puzzle of H-Hyp-betana HCl, from its atomic connectivity to the spatial arrangement of its functional groups.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of H-Hyp-betana HCl in solution. savemyexams.com Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule's framework.
The ¹H NMR spectrum would exhibit distinct signals for the protons of the naphthyl ring, the pyrrolidine (B122466) ring of the hydroxyproline (B1673980) moiety, and the exchangeable protons of the amine, hydroxyl, and amide groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the naphthalene (B1677914) group are expected to resonate in the downfield region (typically δ 7-8.5 ppm), while the aliphatic protons of the pyrrolidine ring would appear more upfield.
The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbon of the amide group (~170-175 ppm), the carbons of the naphthalene ring (~110-135 ppm), and the aliphatic carbons of the hydroxyproline ring.
Crucially, NMR spectroscopy enables the elucidation of stereochemistry and conformational preferences. nih.govnih.gov The coupling constants (³J) between vicinal protons in the pyrrolidine ring, governed by the Karplus relationship, can define the dihedral angles and thus the ring's pucker and conformation. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, providing insights into the relative orientation of the naphthyl group with respect to the hydroxyproline ring and the preferred conformational state in solution. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for H-Hyp-betana HCl Note: These are estimated values based on the chemical structure. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthyl-H | 7.2 - 8.5 | 110 - 135 |
| Amide N-H | 8.5 - 9.5 | - |
| Pyrrolidine α-CH | 4.0 - 4.5 | 58 - 62 |
| Pyrrolidine β-CH(OH) | 4.5 - 5.0 | 68 - 72 |
| Pyrrolidine γ-CH₂ | 2.0 - 2.5 | 35 - 40 |
| Pyrrolidine δ-CH₂ | 3.3 - 3.8 | 45 - 50 |
| Amine N⁺H₂ | 9.0 - 10.0 | - |
| Hydroxyl O-H | 5.0 - 6.0 | - |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in H-Hyp-betana HCl and to probe intermolecular interactions such as hydrogen bonding. libretexts.org Each functional group has characteristic vibrational modes (stretching and bending) that absorb IR radiation or scatter Raman light at specific frequencies. hawaii.edu
Key expected vibrational bands for H-Hyp-betana HCl include:
O-H Stretch: A broad band, typically around 3200-3500 cm⁻¹, arising from the hydroxyl group. Its broadness is indicative of hydrogen bonding.
N-H Stretch: Signals in the 3000-3300 cm⁻¹ region from the amide N-H and a broad, strong absorption centered around 2400-2800 cm⁻¹ characteristic of the amine hydrochloride (N⁺-H) stretch.
C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group. The position of this band is sensitive to hydrogen bonding.
N-H Bend (Amide II band): An absorption around 1520-1570 cm⁻¹, resulting from N-H bending coupled with C-N stretching.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the vibrations of the naphthalene ring.
C-O Stretch: A band in the 1050-1150 cm⁻¹ region from the C-O bond of the secondary alcohol.
Raman spectroscopy provides complementary information. libretexts.org While the C=O stretch is strong in the IR spectrum, aromatic C=C stretching vibrations and other symmetric vibrations often produce strong signals in the Raman spectrum. ualberta.caresearchgate.net The presence of the hydrochloride salt significantly influences the hydrogen-bonding network, which can be observed as shifts in the positions and changes in the shapes of the O-H, N-H, and C=O bands. nih.gov
Table 2: Characteristic Infrared (IR) Absorption Frequencies for H-Hyp-betana HCl
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |
| Amine Salt (-N⁺H₂) | N-H Stretch | 2400 - 2800 | Strong, Broad |
| Amide (-CONH-) | N-H Stretch | 3000 - 3300 | Medium |
| Amide (-CONH-) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide (-CONH-) | N-H Bend (Amide II) | 1520 - 1570 | Medium-Strong |
| Naphthalene | Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule. The principal chromophore in H-Hyp-betana HCl is the naphthalene moiety. This extended aromatic system gives rise to intense π → π* electronic transitions.
The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, characteristic of the naphthalene ring system. The presence of substituents, such as the amide group, can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, provide information about the electronic interaction between the naphthalene ring and its substituents.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information on the mass-to-charge ratio (m/z) of ions. uni-saarland.de High-resolution mass spectrometry can determine the molecular weight of H-Hyp-betana with extremely high precision, allowing for the confirmation of its elemental formula, C₁₅H₁₆N₂O₂ (for the free base). uni.lu
The analysis also reveals characteristic fragmentation patterns upon ionization, which serve as a molecular fingerprint and aid in structural elucidation. tutorchase.comlibretexts.org For H-Hyp-betana, common fragmentation pathways would include:
α-cleavage: Breakage of bonds adjacent to the pyrrolidine nitrogen.
Amide Bond Cleavage: Scission of the C-N bond of the amide linkage, leading to fragments corresponding to the naphthylamine and hydroxyproline portions of the molecule.
Loss of Neutral Molecules: Elimination of small, stable neutral molecules like water (H₂O) from the hydroxyl group or carbon monoxide (CO) from the amide group.
Pyrrolidine Ring Fragmentation: Cleavage of the saturated ring system.
The resulting fragment ions (daughter ions) help to confirm the connectivity of the molecular structure. tutorchase.com
Table 3: Predicted Mass Spectrometry Data for H-Hyp-betana (Free Base) Data predicted for the free base form, C₁₅H₁₆N₂O₂. Adducts are commonly observed in electrospray ionization (ESI) mass spectrometry. Data sourced from PubChemLite. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 257.12848 |
| [M+Na]⁺ | 279.11042 |
| [M+NH₄]⁺ | 274.15502 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the H-Hyp-betana HCl molecule in the crystal.
A crystallographic study would definitively establish the puckering of the five-membered pyrrolidine ring and the relative orientation of the bulky naphthyl group. Furthermore, it would provide a detailed map of the intermolecular interactions that dictate the crystal packing. mdpi.com Of particular interest would be the hydrogen-bonding network. mdpi.com The analysis would show how the protonated amine, the hydroxyl group, and the amide N-H act as hydrogen bond donors, while the chloride ion, the amide carbonyl oxygen, and the hydroxyl oxygen act as acceptors, creating a complex three-dimensional architecture. researchgate.netresearchgate.net This information is crucial for understanding the physical properties of the solid material.
Chiroptical Spectroscopy (Circular Dichroism) for Absolute Configuration Assignment and Conformational States in Solution
H-Hyp-betana HCl is a chiral molecule, possessing multiple stereocenters derived from the L-hydroxyproline precursor. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for studying its stereochemical features. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The primary application of CD for a molecule like H-Hyp-betana HCl is the determination of its absolute configuration. nih.gov This is typically achieved by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a specific, known stereoisomer. cmu.edu A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. americanlaboratory.com
Moreover, because the CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, it can also provide valuable information about the conformational preferences and flexibility of the molecule in solution, which complements the static picture provided by solid-state X-ray crystallography. rsc.org
Advanced Chromatographic and Electrophoretic Methods for Purity Assessment and Isomer Separation
The purity and isomeric composition of dipeptide hydrochlorides like H-Hyp-betana HCl are critical quality attributes. Advanced analytical techniques are essential for this purpose. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary methods employed for the analysis of peptides and their derivatives. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for peptide analysis, separating molecules based on their hydrophobicity. nih.govmdpi.com For a compound like H-Hyp-betana HCl, a C18 column would typically be used, with a mobile phase consisting of an aqueous component with an ion-pairing agent, such as trifluoroacetic acid (TFA), and an organic modifier like acetonitrile. sigmaaldrich.comresearchgate.net Gradient elution, where the concentration of the organic solvent is increased over time, is standard for separating peptides and their impurities. sigmaaldrich.com
The assessment of purity via HPLC involves quantifying the main peak area relative to the total area of all peaks in the chromatogram. uni-giessen.de Method validation would be carried out according to established guidelines to ensure specificity, linearity, accuracy, and precision. jbclinpharm.orgajpaonline.com
For the separation of stereoisomers (enantiomers and diastereomers), which is critical for compounds containing chiral centers like hydroxyproline, chiral HPLC is employed. This can be done directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.netijcpa.inmdpi.comupol.cz Polysaccharide-based CSPs are commonly used for the chiral separation of proline and its derivatives. researchgate.net
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-resolution separation mechanism that is orthogonal to HPLC, primarily based on the charge-to-size ratio of the analyte. nih.govmdpi.com This makes it an excellent complementary technique for purity assessment. mdpi.com In capillary zone electrophoresis (CZE), analytes migrate in a buffer-filled capillary under the influence of an electric field. scispace.com For a dipeptide hydrochloride, the pH of the background electrolyte is a critical parameter influencing the charge and, therefore, the migration time of the analyte and any impurities. mdpi.comcapes.gov.br
CE is also a powerful tool for chiral separations. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to enable the separation of enantiomers. mdpi.comcapes.gov.brresearchgate.net The interaction between the analyte enantiomers and the chiral selector leads to differences in their electrophoretic mobility, allowing for their resolution.
Recent advancements have seen the coupling of both HPLC and CE with mass spectrometry (MS), providing not only separation and quantification but also mass information that aids in the identification of the main compound and any impurities. nih.gov
While these techniques represent the state-of-the-art for the analysis of compounds similar to H-Hyp-betana HCl, the generation of specific data tables and detailed research findings for this particular molecule is not possible without dedicated laboratory research, the results of which are not currently published.
Computational and Theoretical Investigations of H Hyp Betana Hcl
Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity
Determination of Frontier Molecular Orbitals and Electrostatic Potential Surfaces
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. In analogous systems, the HOMO is often located on the electron-rich aromatic naphthylamide moiety, while the LUMO may be distributed across the amide linkage and the pyrrolidine (B122466) ring. The presence of the hydroxyl group on the proline ring and the positively charged trimethylammonium group would significantly influence the energies and spatial distributions of these orbitals.
Studies on proline-gold nanocluster complexes have shown that complexation leads to a marked decrease in the HOMO-LUMO gap, indicating increased reactivity. nih.gov For H-Hyp-betana HCl, the electron-withdrawing nature of the quaternary ammonium (B1175870) group is expected to lower the energy of the HOMO, while the electron-donating character of the naphthylamine can raise it. DFT calculations on (4-aminophenyl)trimethylazanium, a related structure, show significant charge distribution, with the quaternary ammonium nitrogen carrying a substantial positive charge, which inductively withdraws electron density from the aromatic system.
The molecular electrostatic potential (MEP) surface visually represents the charge distribution and is a valuable tool for predicting sites for electrophilic and nucleophilic attack. For H-Hyp-betana HCl, the MEP would likely show a region of high positive potential around the N,N,N-trimethylammonium group, making it a potential site for interaction with negatively charged residues in a biological target. Conversely, the oxygen atoms of the hydroxyl and carbonyl groups, as well as the π-system of the naphthalene (B1677914) ring, would exhibit negative potential. In studies of betaine (B1666868) analogs, the quaternary positively charged nitrogen atom pulls electron density from neighboring atoms, making the carbonyl carbon more electrophilic. mdpi.com
Table 1: Predicted Electronic Properties of H-Hyp-betana HCl Analogs
| Property | Analogous Compound | Finding | Reference |
| HOMO-LUMO Gap | Proline-Gold Nanoclusters | Marked decrease on complexation, indicating altered reactivity. | nih.gov |
| Charge Distribution | (4-aminophenyl)trimethylazanium | Significant positive charge on the quaternary ammonium nitrogen. | |
| Electrostatic Potential | Betaine Esters | The quaternary nitrogen increases the electrophilicity of the carbonyl carbon. | mdpi.com |
| HOMO-LUMO Analysis | 2-(1-piperazinyl) ethanol | Used to understand electronic properties and reactivity. | longdom.org |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. For H-Hyp-betana HCl, the chemical shifts would be highly dependent on the conformation of the five-membered hydroxyproline (B1673980) ring and the rotational barriers of the amide bond. In studies of N,N-diethylamide derivatives, the chemical shifts of the ethyl protons were sensitive to their proximity to the aromatic group. mdpi.com The permanent positive charge on the betaine-like moiety in H-Hyp-betana HCl would lead to a significant downfield shift for the N-methyl protons and adjacent methylene (B1212753) protons. The chemical shifts of the proline ring protons are sensitive to the ring's pucker and the cis/trans isomerization of the amide bond. ut.ee
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can accurately predict these frequencies. For H-Hyp-betana HCl, key vibrational modes would include the N-H stretch of the amide, the C=O stretch of the amide, the O-H stretch of the hydroxyl group, and various vibrations associated with the naphthalene and pyrrolidine rings. Studies on N-unsubstituted 2-aminobenzamides have shown that computed vibrational spectra using DFT methods are in good agreement with experimental data. mdpi.com In proline derivatives, the frequency of the amide I vibrational mode (primarily C=O stretch) is sensitive to the inductive effects of substituents on the ring. sigmaaldrich.com For instance, in N-acetyl-4(R)-hydroxy-L-proline methylester, the amide I vibrational mode is at a higher frequency compared to the non-hydroxylated analog, indicating an increase in the C=O bond order. sigmaaldrich.com
Table 2: Predicted Spectroscopic Parameters based on Analogous Compounds
| Parameter | Analogous System | Computational Finding | Reference |
| ¹H NMR Chemical Shifts | N,N-diethylamide derivatives | Proton chemical shifts are influenced by proximity to aromatic rings. | mdpi.com |
| ¹³C NMR Chemical Shifts | Proline derivatives | Sensitive to ring puckering and cis/trans amide bond isomerization. | ut.ee |
| Amide I Vibrational Frequency | N-acetyl-4(R)-hydroxy-L-proline methylester | Higher frequency than non-hydroxylated analog, indicating increased C=O bond order. | sigmaaldrich.com |
| Vibrational Spectra | 2-Aminobenzamides | Good agreement between DFT-computed and experimental IR spectra. | mdpi.com |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with the solvent.
Analysis of Torsional Rotations and Ring Puckerings
The conformational landscape of H-Hyp-betana HCl would be dominated by the flexibility of the hydroxyproline ring and rotation around the amide bond. The pyrrolidine ring of proline and its derivatives typically exists in two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). mdpi.com The presence of a substituent at the 4-position, such as the hydroxyl group in H-Hyp-betana HCl, significantly influences this puckering preference. uni.luresearchgate.net For 4(R)-hydroxyproline, the exo pucker is generally favored due to stereoelectronic effects. researchgate.net
The rotation around the C-N amide bond is restricted, leading to cis and trans isomers. The energy barrier for this isomerization is significant. mdpi.com The bulky naphthyl group and the charged betaine moiety in H-Hyp-betana HCl would likely introduce additional steric hindrance, influencing both the ring pucker and the preferred amide isomer. MD simulations of proline-containing peptides have been crucial in understanding these conformational dynamics. researchgate.netmdpi.com
Assessment of Stability in Different Chemical Environments
MD simulations are particularly useful for assessing how a molecule's conformation and stability are affected by its environment, such as different solvents. The solubility and conformation of H-Hyp-betana HCl would be highly dependent on the solvent's polarity. The charged betaine group would enhance solubility in polar solvents like water, where it can form strong interactions.
In silico studies on hydroxyproline have shown that the presence of water molecules strongly affects its conformation through hydrogen bonding. The hydroxyl group and the amide carbonyl can act as both hydrogen bond donors and acceptors. The stability of different conformers can change significantly when moving from a vacuum to an aqueous solution, as demonstrated by studies on proline and hydroxyproline dipeptide analogues where the experimentally observed conformer in condensed phases becomes the most stable in continuum solvent models. uni.lu The hydrophobic naphthalene ring, on the other hand, would prefer non-polar environments. MD simulations can model these competing interactions and predict the most stable conformations in various solvents. researchgate.netmdpi.com
Molecular Docking Studies for Hypothetical Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. nih.gov While there are no specific docking studies for H-Hyp-betana HCl, we can hypothesize its interactions based on studies of its constituent parts.
The rigid pyrrolidine ring of the hydroxyproline moiety provides a defined scaffold that can fit into specific binding pockets. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with protein residues. The naphthylamide group, being large and hydrophobic, could engage in π-π stacking or hydrophobic interactions within a protein's binding site. Ligands containing a naphthylamide moiety have been studied for their interaction with various proteins. researchgate.net
The positively charged N,N,N-trimethylammonium group is a key feature for forming strong electrostatic interactions or cation-π interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in a protein's active site. The recognition of quaternary ammonium salts by peptides has been demonstrated, highlighting the importance of these interactions. rsc.org
In a hypothetical docking scenario, H-Hyp-betana HCl could orient its naphthyl group into a hydrophobic pocket, while the hydroxyproline ring and its hydroxyl group form hydrogen bonds with polar residues. The flexible linker to the betaine moiety would allow the positively charged headgroup to find a complementary negatively charged or aromatic region on the protein surface. Docking studies on proline-based inhibitors have shown that the proline scaffold can effectively position functional groups for optimal interaction with a target protein. researchgate.netmdpi.com
Identification of Potential Binding Pockets in Biologically Relevant Macromolecules
The initial step in understanding a compound's biological activity is often to identify its potential protein targets and the specific sites to which it might bind. This process is crucial for elucidating its mechanism of action. While no studies have specifically mapped the binding pockets for H-Hyp-betana HCl, the standard approach involves computational methods like molecular docking and binding site prediction algorithms.
In silico techniques for identifying binding pockets analyze the three-dimensional structure of a protein, obtained from databases like the Protein Data Bank (PDB), to locate surface cavities that are sterically and chemically suitable for ligand binding. mdpi.comnih.gov These methods can be geometry-based, searching for pockets and clefts, or energy-based, using a probe molecule to map favorable interaction zones on the protein surface. For instance, in silico studies on other molecules have successfully identified binding pockets in targets like the Helicobacter pylori G6PD enzyme, where a zone near the NADP⁺ coenzyme binding site was pinpointed as the most probable location for inhibitor interaction. nih.gov This was achieved by analyzing interactions with key amino acid residues such as Gly10, Thr12, and Asp14. nih.gov
Molecular docking simulations are a primary tool for this purpose. mdpi.com A library of potential target proteins can be screened by computationally placing the ligand (in this case, H-Hyp-betana HCl) into predicted binding sites. mdpi.comnih.gov The software then calculates a score based on the complementarity of the ligand and the pocket, allowing researchers to rank potential targets. For proteins without a known binding site, features like AutoBox can be used to define a docking area automatically. mdpi.com
Prediction of Binding Modes and Interaction Energies
Once a potential binding pocket is identified, computational methods are used to predict the precise orientation of the ligand within that site (the binding mode) and the strength of the interaction (the binding energy).
Molecular docking programs like AutoDock Vina are commonly used to generate various possible binding poses of a ligand within a protein's active site. nih.gov These programs employ scoring functions to estimate the binding affinity for each pose. The results typically provide a binding energy value, often expressed in kcal/mol, where a lower value indicates a more stable and favorable interaction. nih.gov For example, a docking study on the natural product genistin (B1671436) against breast cancer signaling proteins showed binding energies ranging from -7.0 to -9.5 kcal/mol. nih.gov
Molecular Dynamics (MD) simulations offer a more detailed view of the ligand-protein complex. plos.orgnih.gov These simulations model the movements of atoms over time, providing insights into the stability of the binding mode and the specific interactions, such as hydrogen bonds and van der Waals forces, that hold the complex together. plos.orgmdpi.com For instance, MD simulations performed for 100 nanoseconds were used to confirm the stability of the genistin-protein complex. nih.gov The analysis of these simulations can reveal key amino acid residues that form stable interactions with the ligand, as seen in a study where residues HIS97, ARG341, and LEU342 were identified as crucial for binding a benzonitrile (B105546) derivative to a gastric cancer protein. researchgate.net
The following interactive table illustrates the type of data generated from a typical molecular docking study for a hypothetical compound.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Protein A | 1ABC | -8.5 | TYR8, LYS22, ASP45 | Hydrogen Bond, Electrostatic |
| Protein B | 2DEF | -7.2 | LEU15, PHE29, VAL50 | Hydrophobic |
| Protein C | 3GHI | -6.9 | SER10, ASN12, GLN33 | Hydrogen Bond |
| Protein D | 4JKL | -9.1 | TRP5, ILE18, PRO41 | Hydrophobic, van der Waals |
Note: The data in this table is illustrative and does not represent actual findings for H-Hyp-betana HCl.
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR), uses statistical models to correlate variations in molecular properties with changes in activity. researchgate.netresearchgate.net
While specific computational SAR studies on H-Hyp-betana HCl are not documented, research on related molecules like hydroxyproline derivatives demonstrates the utility of this approach. researchgate.netrsc.org In a study on L-hydroxyproline derivatives, computational modeling was used to understand how structural modifications influenced their catalytic activity and stereoselectivity. researchgate.net
QSAR modeling involves calculating a set of molecular descriptors for a series of compounds. researchgate.net These descriptors quantify various properties, such as steric (shape), electronic (charge distribution), and hydrophobic characteristics. A mathematical model is then built to link these descriptors to the observed biological activity. plos.org For example, a QSAR study on HIV-1 protease inhibitors developed statistically significant models (r² = 0.86, q² = 0.80) that could predict the activity of new compounds. nih.gov These models revealed that hydrophobic interactions, steric shape, and hydrogen bonding were key determinants of inhibitory potency. nih.govmdpi.com
The insights gained from such models are invaluable for lead optimization, as they can guide the design of new analogues with potentially improved activity. nih.gov The following table provides an example of the data used in a QSAR study.
| Compound Analogue | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area | Biological Activity (IC50, µM) |
| Analogue 1 | 2.1 | 350.4 | 110.2 | 5.8 |
| Analogue 2 | 2.5 | 364.5 | 105.1 | 2.1 |
| Analogue 3 | 1.9 | 348.4 | 120.5 | 10.2 |
| Analogue 4 | 2.8 | 378.5 | 102.3 | 0.9 |
Note: The data in this table is illustrative and does not represent actual findings for H-Hyp-betana HCl or its analogues.
Exploration of Biochemical Interactions and Molecular Mechanisms
Investigation of Binding Affinities and Kinetics with Biomolecular Targets
Understanding how H-Hyp-betana HCl physically interacts with biomolecular targets such as enzymes and receptors is a critical first step. This is achieved through a variety of established biochemical and biophysical techniques.
Currently, there is a notable absence of published literature detailing the specific enzyme kinetic analyses for H-Hyp-betana HCl. Such studies are crucial to determine if the compound acts as an inhibitor or activator of specific enzymes, and to characterize the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive). Future research in this area would be invaluable for identifying potential enzymatic targets and understanding the compound's metabolic or signaling impact.
Receptor binding assays are essential for determining the affinity of a ligand, such as H-Hyp-betana HCl, for a specific receptor. merckmillipore.com These assays often utilize a competitive binding format where the compound of interest competes with a radiolabeled ligand for the receptor binding site. merckmillipore.com The data generated allows for the calculation of key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the compound's binding affinity. At present, specific receptor binding assay data for H-Hyp-betana HCl is not available in the public domain.
Direct measurement of biomolecular interactions can be achieved through sophisticated biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods that can provide real-time data on the kinetics and thermodynamics of binding events. These techniques can determine association and dissociation rates, as well as the stoichiometry of the interaction. As with other binding studies, there is currently no publicly accessible data from SPR or ITC analyses for H-Hyp-betana HCl.
Elucidation of Cellular and Subcellular Mechanisms of Action (In Vitro Studies)
Investigating the effects of H-Hyp-betana HCl at the cellular level provides insight into its physiological relevance. This includes understanding how it enters cells and how it influences cellular signaling and protein expression.
The ability of a compound to exert an intracellular effect is contingent upon its capacity to cross the cell membrane. nih.gov Studies in this area would typically involve treating cultured cells with H-Hyp-betana HCl and employing techniques such as fluorescence microscopy or subcellular fractionation to determine its localization within the cell (e.g., cytoplasm, nucleus, mitochondria). The specific pathways of uptake, whether through passive diffusion, active transport, or endocytosis, are yet to be determined for this compound.
Investigation of Interactions with Cellular Membranes and Organelles
While direct studies on the interaction of H-Hyp-betana HCl with cellular membranes and organelles are not extensively documented, the behavior of structurally similar amino acid-beta-naphthylamide compounds provides valuable insights. For instance, the well-studied efflux pump inhibitor Phenylalanine-arginine beta-naphthylamide (PAβN) has been shown to interact with and permeabilize the outer membrane of Gram-negative bacteria. This interaction is thought to be a key aspect of its mechanism of action. Although H-Hyp-betana HCl has a different amino acid component, the presence of the beta-naphthylamide moiety suggests potential for membrane interactions that warrant further investigation. The lipophilic nature of the naphthyl group could facilitate partitioning into lipid bilayers, potentially influencing membrane fluidity and the function of membrane-bound proteins. However, without specific studies on H-Hyp-betana HCl, its precise effects on cellular membranes and organelles remain a subject for future research.
Role as a Building Block or Probe in Chemical Biology
H-Hyp-betana HCl and its constituent parts, hydroxyproline (B1673980) and beta-naphthylamide, serve as valuable components in the synthesis of more complex molecules for chemical biology research.
The hydroxyproline scaffold is a versatile building block for the synthesis of peptidomimetics and other bioactive molecules. Its conformationally constrained pyrrolidine (B122466) ring makes it an attractive starting point for the design of enzyme inhibitors and other therapeutic agents. Research has demonstrated the incorporation of hydroxyproline amides into the P2 ligands of HIV-1 protease inhibitors, leading to compounds with potent enzymatic inhibitory activity. Similarly, a hydroxyproline-derived N-amidinopyrrolidine scaffold has been utilized in the development of novel BACE1 inhibitors for potential Alzheimer's disease therapy.
The unique structure of hydroxyproline also lends itself to bioconjugation. For example, the analog 4-ketoproline, which shares the same pyrrolidine ring system, has been successfully incorporated into collagen-mimetic peptides. The ketone group allows for chemoselective ligation with aminooxy-functionalized molecules, demonstrating the potential for creating functional biomaterials. While specific examples of H-Hyp-betana HCl incorporation are not widespread, its structure is amenable to being a component in the synthesis of larger, functionally diverse molecules.
Amino acid-beta-naphthylamides are widely recognized as fluorogenic substrates for peptidases. The naphthylamide group itself is fluorescent, but its quantum yield can be influenced by the attached amino acid. Upon enzymatic cleavage of the amide bond, the free beta-naphthylamine is released, resulting in a significant change in fluorescence. This property is the basis for many continuous enzyme assays.
H-Hyp-betana HCl can, therefore, be employed as a fluorogenic substrate to detect and quantify the activity of specific peptidases. For example, a study on dipeptidyl peptidase IV (DPP-IV) utilized a similar substrate, glycyl-L-proline-4-methoxy-2-naphthylamide, in a fluorometric assay to determine enzyme activity in serum. The enzymatic release of 4-methoxy-2-naphthylamine (B556539) was quantified to measure the rate of reaction. While not developed as a standalone fluorescent label to be attached to other biomolecules, its intrinsic properties make it a useful tool for probing enzyme activity through a fluorescence-based readout.
Structure-Mechanism Relationship Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design and the development of new chemical tools.
Studies on enzymes that process proline-containing substrates have provided insights into how the structure of H-Hyp-betana HCl might influence its biochemical activity. Research on a prolyl aminopeptidase (B13392206) from Serratia marcescens revealed that while hydroxyproline-β-naphthylamide (Hyp-βNA) was a substrate, it was hydrolyzed less efficiently than proline-β-naphthylamide (Pro-βNA). Interestingly, acetylation of the hydroxyl group in Hyp-βNA resulted in a substrate that was hydrolyzed more efficiently than Pro-βNA. This suggests that the hydroxyl group at the 4-position of the proline ring can influence substrate binding and/or turnover, and that modifications to this group can significantly alter biochemical activity.
In another example, the activity of dipeptidyl peptidase IV from Stenotrophomonas maltophilia towards substrates containing a 4-hydroxyproline (B1632879) residue was investigated. It was found that a single amino acid change (Asn611 to Tyr) in the enzyme's hydrophobic pocket, which accommodates the proline residue of the substrate, led to a significant decrease in activity towards the hydroxyproline-containing substrate. This highlights the importance of specific interactions between the hydroxyproline ring of the substrate and the enzyme's active site for efficient catalysis.
| Enzyme | Substrate | Relative Activity | Key Structural Feature Influencing Activity |
|---|---|---|---|
| Prolyl aminopeptidase (S. marcescens) | Pro-βNA | Higher | Unsubstituted proline ring |
| Prolyl aminopeptidase (S. marcescens) | Hyp-βNA | Lower | 4-hydroxyl group on proline ring |
| Prolyl aminopeptidase (S. marcescens) | AcHyp-βNA | Highest | Acetylated 4-hydroxyl group |
| Dipeptidyl peptidase IV (S. maltophilia) | Gly-Hyp-βNA | Active | Asn611 in the active site accommodating the hydroxyl group |
| Dipeptidyl peptidase IV (N611Y mutant) | Gly-Hyp-βNA | Reduced | Tyr611 in the active site creating a less favorable interaction |
The structural information gleaned from studies of hydroxyproline-containing compounds has been instrumental in the rational design of analogs with tailored activities. The development of HIV-1 protease inhibitors, for example, has utilized hydroxyprolinamides as P2 ligands. By systematically varying the substitutions on the hydroxyproline moiety, researchers were able to synthesize compounds with nanomolar inhibitory potency. Computational docking studies of these analogs within the enzyme's active site provided a molecular basis for the observed structure-activity relationships, guiding the design of even more potent inhibitors.
Similarly, the design of BACE1 inhibitors has benefited from the use of a hydroxyproline-derived scaffold. Structure-activity relationship studies of a series of these inhibitors revealed that the position of substituents on terminal benzene (B151609) rings significantly impacted their inhibitory activity. This rational, iterative process of design, synthesis, and biological evaluation, informed by an understanding of the structure-mechanism relationship, is a powerful approach for developing novel therapeutic agents based on the hydroxyproline core structure.
Pre Clinical Evaluation in Animal Models Focus on Mechanism and Proof of Concept
Pharmacokinetic and Pharmacodynamic Profiling in Model Organisms
The initial stages of in vivo preclinical testing for a compound like H-Hyp-betaNA HCl would involve a thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This provides essential information on how the organism affects the drug and how the drug, in turn, affects the organism.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental to understanding the disposition of a drug candidate within a living system. criver.comnih.gov These studies track the compound from its point of administration through to its eventual elimination from the body.
Absorption: The process by which the compound enters the bloodstream. For orally administered drugs, this involves passage through the gastrointestinal tract. Factors such as solubility, permeability, and stability in the gastric environment are critical. For instance, the presence of a hydrochloride salt, as in H-Hyp-betaNA HCl, often aims to improve solubility and absorption.
Distribution: This phase describes how the compound spreads throughout the various tissues and organs of the body after absorption. criver.com Key parameters measured include the volume of distribution (Vd), which indicates the extent of tissue uptake. Studies often use techniques like whole-body autoradiography with radiolabeled compounds to visualize distribution patterns. bioanalysis-zone.com
Metabolism: This refers to the chemical modification of the compound by the body, primarily by enzymes in the liver (e.g., cytochrome P450s). criver.com Metabolism can lead to the formation of active or inactive metabolites, which can influence both the efficacy and the safety profile of the parent drug. Identifying the major metabolic pathways is a crucial step.
Excretion: The final stage is the removal of the compound and its metabolites from the body, typically via urine or feces. criver.com The rate and route of excretion determine the compound's half-life (t½) and clearance (CL), which are vital for determining dosing regimens in later studies.
A representative, though hypothetical, ADME profile for a compound like H-Hyp-betaNA HCl in a rodent model might be summarized as follows:
| Parameter | Description | Hypothetical Value/Finding |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Moderate to high oral bioavailability would be desirable. |
| Time to Peak Plasma Concentration (Tmax) | The time taken to reach the maximum concentration in the plasma. | A rapid Tmax might indicate fast absorption. |
| Peak Plasma Concentration (Cmax) | The maximum concentration of the compound in the plasma. | Dose-dependent increases in Cmax would be expected. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | A moderate half-life could allow for convenient dosing intervals. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A Vd greater than total body water would suggest distribution into tissues. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Primarily hepatic or renal clearance would be determined. |
| Major Excretion Route | The primary pathway (urine or feces) for the elimination of the drug and its metabolites. | Identification of renal or biliary excretion pathways. |
Biomarker Modulation and Target Engagement Assessment in Vivo
Once the PK profile is understood, PD studies aim to confirm that the compound interacts with its intended biological target in a living organism (target engagement) and elicits the desired biological response (biomarker modulation).
For a hypothetical compound, if its intended target is a specific enzyme, target engagement could be assessed by measuring the level of enzyme inhibition in tissue samples taken from animals treated with the compound. Biomarker modulation would involve measuring a downstream physiological or molecular change that is known to be regulated by that enzyme. For example, if the target enzyme is involved in an inflammatory pathway, a relevant biomarker could be the level of a pro-inflammatory cytokine. A successful compound would show a dose-dependent reduction in this cytokine level that correlates with target engagement.
Exploration of Biological Effects in Disease Models (Mechanistic Focus)
With foundational PK/PD data, the compound would then be tested in animal models of specific diseases to establish a proof-of-concept for its therapeutic potential, with a strong emphasis on understanding its mechanism of action.
Investigation of Molecular Pathways Affected in Animal Models
This involves a deeper dive into the molecular signaling cascades that are altered by the compound in the context of a disease. For example, if H-Hyp-betaNA HCl were being investigated for a neurodegenerative disease, researchers would use animal models that mimic aspects of that human condition. nih.gov Following treatment, tissue samples (e.g., from the brain) would be analyzed using techniques like transcriptomics (to measure changes in gene expression) or proteomics (to measure changes in protein levels). This could reveal, for instance, that the compound upregulates a neuroprotective pathway or downregulates a pathway involved in neuronal apoptosis. Animal models are crucial for understanding how molecular pathways observed in cell cultures translate to a complex, whole-organism system. nih.gov
Assessment of Compound Activity on Specific Biological Processes or Pathways Relevant to a Disease State
This subsection focuses on demonstrating that the observed molecular changes translate into a functional effect on a disease-relevant biological process. For example, in a cancer model, this could involve assessing the compound's effect on tumor growth, angiogenesis (the formation of new blood vessels), or metastasis. In a model of inflammatory disease, researchers might assess the infiltration of immune cells into a site of inflammation. mdpi.com For a compound targeting fibrosis, a key outcome would be the reduction of collagen deposition, which can be quantified by measuring hydroxyproline (B1673980) content in the affected tissue. nih.gov
Development of Analytical Methods for In Vivo Detection and Quantification
Reliable analytical methods are the bedrock of preclinical evaluation, as they are essential for accurately measuring the concentration of the compound and its metabolites in biological samples (e.g., plasma, tissue).
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard for this purpose. The development of such a method for H-Hyp-betaNA HCl would involve:
Method Optimization: Selecting the appropriate HPLC column, mobile phases, and gradient to achieve good separation of the analyte from endogenous components in the biological matrix.
Mass Spectrometry Tuning: Optimizing the MS parameters (e.g., ionization source, collision energy) to ensure sensitive and specific detection of H-Hyp-betaNA HCl.
Method Validation: A rigorous validation process according to regulatory guidelines to demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability.
This validated bioanalytical method would then be used throughout the preclinical program to generate the PK data and to correlate drug exposure levels with the observed pharmacodynamic and therapeutic effects.
Future Directions and Translational Research Potential
Design and Synthesis of Advanced Analogs and Conjugates
The development of advanced analogs and conjugates of H-Hyp-betana HCl represents a promising frontier for expanding its utility. The inherent modularity of its structure—comprising a hydroxyproline (B1673980) ring, a peptide bond, and a naphthylamine moiety—lends itself to systematic chemical modification.
Detailed research into analog design could focus on several key areas. Modifications to the hydroxyproline ring, for instance by altering the position or stereochemistry of the hydroxyl group, could fine-tune the compound's interaction with specific enzymes. The synthesis of analogs could also involve replacing the hydroxyproline with other cyclic or acyclic amino acids to explore a wider range of biological targets. mdpi.com Furthermore, the beta-naphthylamine portion of the molecule can be substituted with other reporter groups, such as different fluorophores or quenchers, to create probes with varied spectral properties. researchgate.net
The synthesis of conjugates represents another significant research direction. By attaching H-Hyp-betana HCl to other molecules, such as peptides, proteins, or nanoparticles, its functionality can be greatly expanded. For example, conjugating it to a specific peptide sequence could create a highly selective substrate for a particular protease, enabling the study of that enzyme's activity in complex biological systems. frontiersin.org The synthesis of such conjugates would likely employ established bioconjugation techniques, including solid-phase peptide synthesis and click chemistry. mdpi.com
Integration with High-Throughput Screening and Combinatorial Chemistry
The properties of H-Hyp-betana HCl make it a strong candidate for integration into high-throughput screening (HTS) and combinatorial chemistry workflows, particularly for the discovery of enzyme inhibitors. HTS methodologies are essential for rapidly screening large libraries of chemical compounds to identify potential drug candidates or to probe biological pathways. upmbiomedicals.com
In the context of HTS, H-Hyp-betana HCl can serve as a reporter substrate for peptidases. When the amide bond is cleaved by an enzyme, the liberated beta-naphthylamine exhibits a change in its fluorescence or absorbance, providing a detectable signal. researchgate.net This enzymatic reaction can be adapted for use in multi-well plate formats (e.g., 96, 384, or 1536-well plates), allowing for the simultaneous testing of thousands of compounds. upmbiomedicals.com A typical HTS assay would involve incubating the target enzyme with H-Hyp-betana HCl and a library of potential inhibitors. A reduction in the signal generated from the cleavage of H-Hyp-betana HCl would indicate the presence of an effective inhibitor. nih.gov
Combinatorial chemistry can be employed to generate large libraries of molecules based on the H-Hyp-betana HCl scaffold. By systematically varying the substituents on the hydroxyproline and naphthylamine rings, a diverse collection of related compounds can be synthesized. nih.gov These libraries can then be screened to identify molecules with optimized properties, such as increased selectivity for a particular enzyme or improved cell permeability.
| Parameter | Description | Relevance to H-Hyp-betana HCl in HTS |
| Assay Format | The physical setup of the screening experiment, typically in multi-well plates. | H-Hyp-betana HCl's properties are compatible with standard 96, 384, and 1536-well plate formats. |
| Detection Method | The technique used to measure the output of the assay. | Fluorescence or colorimetric detection of the cleaved beta-naphthylamine group. |
| Compound Library | A collection of diverse chemical compounds to be screened. | Combinatorial libraries based on the H-Hyp-betana HCl scaffold can be generated and screened. |
| Hit Identification | The process of identifying compounds that produce a desired effect in the assay. | A "hit" would be a compound that inhibits the enzymatic cleavage of H-Hyp-betana HCl. |
Advancements in Molecular Imaging and Diagnostics Utilizing H-Hyp-betana HCl Derivatives
Derivatives of H-Hyp-betana HCl hold considerable potential for the development of novel molecular imaging agents and diagnostic tools. Molecular imaging allows for the visualization of biological processes at the molecular and cellular level, providing valuable insights into disease mechanisms and aiding in diagnosis.
The fluorescent nature of the naphthylamine group in H-Hyp-betana HCl is a key feature that can be exploited for imaging applications. By designing derivatives that are specifically activated by disease-associated enzymes, it is possible to create "smart" probes that only generate a signal in the presence of a particular pathological activity. ewha.ac.krmdpi.com For example, a derivative could be designed to be non-fluorescent until it is cleaved by a specific cancer-associated protease, at which point it would become highly fluorescent, allowing for the visualization of tumors. mdpi.com
The development of such probes would involve modifying the H-Hyp-betana HCl structure to optimize its photophysical properties, such as shifting its emission to the near-infrared range to allow for deeper tissue penetration. Furthermore, the targeting specificity of these probes could be enhanced by conjugating them to antibodies or other targeting ligands that recognize specific cell surface receptors.
The diagnostic potential of H-Hyp-betana HCl derivatives extends to the development of assays for detecting enzyme activity in clinical samples. For instance, an assay could be developed to measure the levels of a particular peptidase in a patient's blood or urine, which could serve as a biomarker for a specific disease.
| Imaging Modality | Potential Application of H-Hyp-betana HCl Derivatives |
| Fluorescence Microscopy | Imaging enzyme activity in cultured cells or tissue sections. |
| In Vivo Optical Imaging | Non-invasive imaging of disease-related enzyme activity in animal models. |
| Flow Cytometry | Quantifying enzyme activity in individual cells within a heterogeneous population. |
Prospects for Development as Chemical Probes or Research Tools
Beyond its potential in high-throughput screening and molecular imaging, H-Hyp-betana HCl and its derivatives are well-suited for development as chemical probes and research tools for basic scientific inquiry. Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native environment. nih.gov
A key application for H-Hyp-betana HCl-based probes is in the study of peptidase activity and regulation. nih.gov By providing a simple and reliable method for measuring the activity of these enzymes, such probes can facilitate research into their roles in both normal physiology and disease. For example, a specific probe could be used to investigate the allosteric regulation of a peptidase or to identify its downstream substrates. nih.gov
Furthermore, activity-based probes derived from H-Hyp-betana HCl could be developed to covalently label the active site of specific enzymes. frontiersin.org These probes typically contain a reactive group that forms a covalent bond with a catalytic residue in the enzyme's active site upon binding. Such probes are invaluable for identifying and profiling the activity of enzymes in complex biological samples, a field known as activity-based protein profiling (ABPP).
The development of a suite of chemical probes based on the H-Hyp-betana HCl scaffold, each with different specificities and reporter tags, would provide a valuable toolkit for the broader scientific community to investigate the complex roles of peptidases in health and disease.
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for characterizing the structural purity of H-Hyp-betana HCl?
- Methodological Answer : Use a combination of potentiometric titration (for quantitative acid-base analysis) and spectroscopic methods (e.g., NMR, FTIR). For titration, apply first- and second-derivative plots to identify endpoints accurately, especially if the compound interacts with multiple protonation sites . Spectroscopic characterization should follow standardized protocols for sample preparation, instrument calibration, and data interpretation to ensure reproducibility .
Q. How can researchers validate the synthesis protocol for H-Hyp-betana HCl to ensure reproducibility?
- Methodological Answer : Document synthesis steps in exhaustive detail, including reagent purity, reaction conditions (temperature, pH, solvent ratios), and purification methods (e.g., recrystallization). Use control experiments to isolate variables (e.g., varying catalyst concentrations). Cross-validate results with independent techniques, such as comparing melting points with literature values and verifying yield consistency across replicates .
Q. What are the best practices for reporting experimental data on H-Hyp-betana HCl in peer-reviewed journals?
- Methodological Answer : Follow guidelines for structured data presentation :
- Tables : Include raw data (e.g., titration volumes, spectral peaks) and derived calculations (e.g., molarity, purity percentages).
- Figures : Use high-resolution plots (e.g., derivative titration curves) with labeled axes and error bars .
- Supplemental Material : Provide instrument calibration logs, raw spectral files, and statistical analyses (e.g., standard deviations) .
Advanced Research Questions
Q. How can contradictory data between NMR and HPLC purity analyses of H-Hyp-betana HCl be resolved?
- Methodological Answer :
Re-examine sample preparation : Ensure solvents and concentrations are identical across methods.
Statistical reconciliation : Apply Grubbs’ test to identify outliers and ANOVA to assess inter-method variability .
Cross-validation : Use a third method (e.g., mass spectrometry) to arbitrate discrepancies.
- Example: If NMR suggests 98% purity but HPLC indicates 92%, check for non-protonated impurities (e.g., salts) undetectable by NMR .
Q. What experimental design considerations are critical when studying H-Hyp-betana HCl’s stability under varying environmental conditions?
- Methodological Answer : Implement a factorial design to test interactions between variables (e.g., temperature, humidity, light exposure).
- Controlled degradation studies : Use accelerated aging protocols with periodic sampling.
- Endpoint selection : Monitor physicochemical changes via DSC (thermal stability) and UV-Vis spectroscopy (photo-degradation).
- Data interpretation : Apply multivariate regression to model degradation kinetics .
Q. How can researchers optimize the selectivity of H-Hyp-betana HCl in complex biological matrices?
- Methodological Answer :
- Sample pre-treatment : Use solid-phase extraction (SPE) to remove interfering biomolecules.
- Chromatographic optimization : Adjust mobile phase pH and gradient profiles to enhance peak resolution.
- Validation : Perform spike-and-recovery experiments to quantify matrix effects and limit of detection (LOD) .
Data Analysis and Contradiction Management
Q. What strategies are recommended for interpreting non-linear dose-response relationships in H-Hyp-betana HCl bioactivity assays?
- Methodological Answer :
- Model fitting : Use sigmoidal (e.g., Hill equation) or biphasic models to describe non-linear trends.
- Outlier justification : Provide mechanistic hypotheses (e.g., receptor saturation, allosteric effects) supported by kinetic data .
Q. How should researchers address batch-to-batch variability in H-Hyp-betana HCl synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
